molecular formula C20H19N3 B5662142 3-Phenyl-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1'-cyclopentane]

3-Phenyl-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1'-cyclopentane]

Cat. No.: B5662142
M. Wt: 301.4 g/mol
InChI Key: OQAURYRCFQKLJY-UHFFFAOYSA-N
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Description

3-Phenyl-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclopentane] is a complex heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclopentane] typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a phenyl-substituted triazole with an isoquinoline derivative under acidic conditions. The reaction is often carried out in a solvent such as dimethylformamide (DMF) with a catalyst like p-toluenesulfonic acid (p-TsOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclopentane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole moiety, where substituents such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially or fully reduced triazoloisoquinoline compounds.

Scientific Research Applications

3-Phenyl-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclopentane] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclopentane] involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclopentane] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-phenylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3/c1-2-8-15(9-3-1)18-21-22-19-17-11-5-4-10-16(17)14-20(23(18)19)12-6-7-13-20/h1-5,8-11H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAURYRCFQKLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=NN=C(N24)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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